molecular formula C9H10ClFINO2S B13897325 N-(2-chloro-4-fluoro-3-iodophenyl)-1-propanesulfonamide

N-(2-chloro-4-fluoro-3-iodophenyl)-1-propanesulfonamide

Katalognummer: B13897325
Molekulargewicht: 377.60 g/mol
InChI-Schlüssel: XNUXLDOLQRRDSA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-chloro-4-fluoro-3-iodophenyl)-1-propanesulfonamide is a chemical compound that belongs to the class of sulfonamides. This compound is characterized by the presence of chloro, fluoro, and iodo substituents on the phenyl ring, along with a propanesulfonamide group. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-fluoro-3-iodophenyl)-1-propanesulfonamide typically involves the reaction of 2-chloro-4-fluoro-3-iodoaniline with propanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out at ambient temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-chloro-4-fluoro-3-iodophenyl)-1-propanesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (chloro, fluoro, and iodo) on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Wissenschaftliche Forschungsanwendungen

N-(2-chloro-4-fluoro-3-iodophenyl)-1-propanesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Wirkmechanismus

The mechanism of action of N-(2-chloro-4-fluoro-3-iodophenyl)-1-propanesulfonamide is not well-understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-chloro-4-fluoro-3-iodoaniline
  • (2-chloro-4-fluoro-3-iodophenyl)(methyl)sulfane

Uniqueness

N-(2-chloro-4-fluoro-3-iodophenyl)-1-propanesulfonamide is unique due to the combination of chloro, fluoro, and iodo substituents on the phenyl ring, along with the propanesulfonamide group. This unique structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds.

Eigenschaften

Molekularformel

C9H10ClFINO2S

Molekulargewicht

377.60 g/mol

IUPAC-Name

N-(2-chloro-4-fluoro-3-iodophenyl)propane-1-sulfonamide

InChI

InChI=1S/C9H10ClFINO2S/c1-2-5-16(14,15)13-7-4-3-6(11)9(12)8(7)10/h3-4,13H,2,5H2,1H3

InChI-Schlüssel

XNUXLDOLQRRDSA-UHFFFAOYSA-N

Kanonische SMILES

CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)I)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.